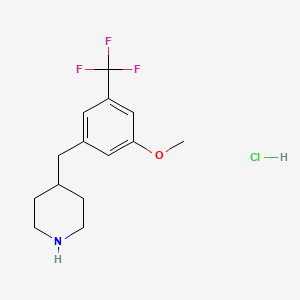
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a benzyl group that contains methoxy and trifluoromethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)benzyl bromide with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 3-Methoxy-5-(trifluoromethyl)benzyl bromide.
Reagent: Piperidine.
Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. A base, such as potassium carbonate, is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-Methoxy-5-(trifluoromethyl)benzaldehyde, while nucleophilic substitution may produce various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)benzyl bromide
- 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
Uniqueness
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the benzyl group with methoxy and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
782504-62-5 |
|---|---|
Fórmula molecular |
C14H19ClF3NO |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18F3NO.ClH/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17;/h7-10,18H,2-6H2,1H3;1H |
Clave InChI |
IUQJEUIYNPDTLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















